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Compound of Interest

Compound Name: 2-Chloro-3-fluoropyridin-4-amine

Cat. No.: B597810 Get Quote

An In-depth Technical Guide on the Synthesis and Characterization of 2-Chloro-3-
fluoropyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of 2-
Chloro-3-fluoropyridin-4-amine, a key intermediate in the development of pharmaceuticals

and agrochemicals.[1] This document offers comprehensive experimental protocols, data

analysis, and visualizations to support researchers in their work with this compound.

Synthesis of 2-Chloro-3-fluoropyridin-4-amine
The primary route for the synthesis of 2-Chloro-3-fluoropyridin-4-amine involves the

deprotection of a tert-butyl carbamate precursor.[2][3] This method is efficient, with a high yield

and purity of the final product.

Reaction Scheme
The synthesis proceeds via the acid-catalyzed removal of the tert-butoxycarbonyl (Boc)

protecting group from tert-Butyl (2-chloro-3-fluoropyridin-4-yl)carbamate using trifluoroacetic

acid (TFA) in a dichloromethane (DCM) solvent.

Experimental Protocol
Materials:
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tert-Butyl (2-chloro-3-fluoropyridin-4-yl)carbamate (precursor)

Trifluoroacetic acid (TFA)

Dichloromethane (DCM)

Methanol (MeOH)

NH₂ silica cartridge for chromatography

Procedure:[2][3]

A solution of tert-Butyl (2-chloro-3-fluoropyridin-4-yl)carbamate (1.9 g, 7.7 mmol) in

dichloromethane (10 mL) is prepared in a suitable reaction vessel.

Trifluoroacetic acid (5 mL) is added to the solution.

The reaction mixture is stirred at ambient temperature (20°C) for 5 hours.

The reaction progress can be monitored by thin-layer chromatography (TLC).

Upon completion, the reaction mixture is concentrated under reduced pressure to remove

the solvent and excess TFA.

The resulting residue is dissolved in a minimal amount of dichloromethane.

The crude product is purified by column chromatography using an NH₂ silica cartridge. The

elution is performed with a gradient of 0-10% methanol in dichloromethane.

Fractions containing the desired product are collected and combined.

The solvent is removed under reduced pressure to yield 2-Chloro-3-fluoropyridin-4-amine
as a beige solid.

Results:

Yield: 0.96 g (94%)[2][3]

Purity: >98% (as determined by NMR)[1]
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Synthesis Workflow Diagram

Synthesis Workflow of 2-Chloro-3-fluoropyridin-4-amine

Start

Dissolve tert-Butyl (2-chloro-3-fluoropyridin-4-yl)carbamate
in Dichloromethane

Add Trifluoroacetic Acid (TFA)

Stir at 20°C for 5 hours

Concentrate under reduced pressure

Dissolve residue in DCM

Purify by NH₂ cartridge chromatography
(0-10% MeOH in DCM)

2-Chloro-3-fluoropyridin-4-amine
(Beige Solid)

Click to download full resolution via product page
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Caption: Synthesis workflow for 2-Chloro-3-fluoropyridin-4-amine.

Characterization of 2-Chloro-3-fluoropyridin-4-amine
The structural and physicochemical properties of the synthesized 2-Chloro-3-fluoropyridin-4-
amine are confirmed through various analytical techniques.

Physicochemical Properties
Property Value

Molecular Formula C₅H₄ClFN₂

Molecular Weight 146.55 g/mol [1]

CAS Number 1227577-03-8[1]

Appearance White to Brown powder/crystal, Beige solid[2][4]

Melting Point 133.0 to 137.0 °C[4]

Boiling Point (Predicted) 271.9 ± 35.0 °C at 760 mmHg[5]

Purity >98% (GC and NMR)[1][4]

Spectroscopic Data
The ¹H NMR spectrum confirms the proton environments in the molecule.

Experimental Protocol:

The ¹H NMR spectrum was recorded on a 400 MHz spectrometer using deuterated chloroform

(CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.

Data:
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

7.82 doublet (d) 5.4 1H H-6 (Pyridine)

6.60 triplet (t) 5.8 1H H-5 (Pyridine)

4.38
broad singlet (br

s)
- 2H -NH₂

Data sourced from ChemicalBook.[2][3]

Experimental ¹³C NMR data for this compound is not readily available in the public domain. The

following are predicted chemical shifts based on the substituent effects on the pyridine ring.

Expected Experimental Protocol:

A ¹³C NMR spectrum would be recorded on a 100 MHz spectrometer using deuterated

chloroform (CDCl₃) as the solvent.

Predicted Data:

Predicted Chemical Shift (δ) ppm Assignment

~150-155 C-3 (C-F)

~145-150 C-6 (CH)

~140-145 C-2 (C-Cl)

~135-140 C-4 (C-NH₂)

~110-115 C-5 (CH)

Experimental mass spectrometry data for this compound is not readily available in the public

domain. The following are predicted mass-to-charge ratios based on the molecular structure.

Expected Experimental Protocol:
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Mass spectral analysis would be performed using an electrospray ionization (ESI) source in

positive ion mode. The sample would be dissolved in a suitable solvent like methanol or

acetonitrile.

Predicted Fragmentation:

m/z (Predicted) Assignment

146/148
[M]⁺ and [M+2]⁺ molecular ion peaks (due to

³⁵Cl/³⁷Cl)

111 [M-Cl]⁺

120 [M-C₂H₂]⁺ (from pyridine ring fragmentation)

Experimental IR data for this compound is not readily available in the public domain. The

following are predicted absorption bands based on the functional groups present.

Experimental Protocol:

The IR spectrum can be obtained using an FT-IR spectrometer with an Attenuated Total

Reflectance (ATR) accessory for the solid sample.

Predicted Data:

Wavenumber (cm⁻¹) (Predicted) Assignment

3400-3500
N-H stretching (asymmetric and symmetric) of

primary amine

3000-3100 Aromatic C-H stretching

1600-1650 N-H bending (scissoring)

1550-1600 C=C and C=N stretching of the pyridine ring

1200-1300 C-N stretching

1000-1100 C-F stretching

700-800 C-Cl stretching
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Structural and Spectroscopic Correlation Diagram

Structural Features and Spectroscopic Correlation

2-Chloro-3-fluoropyridin-4-amine Structure

Spectroscopic Signatures

N1-C2(Cl)-C3(F)-C4(NH2)-C5(H)-C6(H)

¹H NMR
- H-6: ~7.82 ppm
- H-5: ~6.60 ppm
- NH₂: ~4.38 ppm

¹³C NMR (Predicted)
- C-F: ~150-155 ppm
- C-Cl: ~140-145 ppm

- C-NH₂: ~135-140 ppm

IR (Predicted)
- N-H stretch: 3400-3500 cm⁻¹
- C-F stretch: 1000-1100 cm⁻¹
- C-Cl stretch: 700-800 cm⁻¹

MS (Predicted)
- [M]⁺: m/z 146/148

H-6 H-5 NH₂ C-F C-Cl C-NH₂ N-H bond C-F bond C-Cl bond Whole Molecule

Click to download full resolution via product page

Caption: Correlation of structural features with expected spectroscopic signals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [synthesis and characterization of 2-Chloro-3-
fluoropyridin-4-amine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b597810#synthesis-and-characterization-of-2-chloro-
3-fluoropyridin-4-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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